1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the hydroxyethyl intermediate.
Introduction of the Thiophen-2-ylmethyl Group: The hydroxyethyl intermediate is then reacted with thiophen-2-ylmethylamine under specific conditions to introduce the thiophen-2-ylmethyl group.
Urea Formation: Finally, the compound is treated with a urea derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can produce an amine.
Scientific Research Applications
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with polar groups.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-(4-chlorophenyl)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a methylphenyl group instead of a trifluoromethyl group.
Uniqueness
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)11-5-3-10(4-6-11)13(21)9-20-14(22)19-8-12-2-1-7-23-12/h1-7,13,21H,8-9H2,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTQOVVTAOATED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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